methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate
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Description
Methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate is a useful research compound. Its molecular formula is C16H24N4O4S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications
Physiological Effects of Similar Herbicides : A study explored the physiological effects of dichlofop-methyl, a related compound, as a selective herbicide for controlling wild oats in wheat. It was found to inhibit the auxin-stimulated elongation of oat and wheat coleoptile segments, suggesting a role as an auxin antagonist. This study provides an example of how similar compounds can affect plant growth and development, which could be relevant for agricultural applications (Shimabukuro et al., 1978).
Synthesis of Furanoid Esters from Unsaturated Fatty Esters : Another study focused on the synthesis of furanoid esters from naturally occurring unsaturated fatty esters, highlighting a method for obtaining pure methyl 9,12-epoxyoctadeca-9,11-dienoate. This research demonstrates the chemical synthesis process of complex esters, which could be related to the synthesis and potential applications of the compound (Jie & Lam, 1977).
Derivatives of Isoerythritol with Functionalities : Research on the synthesis of derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol) with up to four separately addressable functionalities offers insights into chemical synthesis techniques that could be applicable to methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate. Such studies underline the versatility and potential utility of complex organic compounds in creating multifunctional molecules for various applications (Friedrich et al., 2003).
Properties
IUPAC Name |
methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-5-6-7-8-9-20-11-12(19(3)15(23)18-13(11)21)17-16(20)25-10(2)14(22)24-4/h10H,5-9H2,1-4H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORGIKHKCTYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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